molecular formula C23H31N3O2 B2686415 N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-ethoxybenzamide CAS No. 946217-84-1

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-ethoxybenzamide

Cat. No. B2686415
M. Wt: 381.52
InChI Key: DBOIRFOIHXNNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-ethoxybenzamide, also known as DMPEB, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPEB is a selective antagonist of the dopamine D3 receptor, which plays a critical role in the regulation of reward-related behaviors.

Scientific Research Applications

Structural Analysis and Chemical Properties

A study by Karlsen et al. (2002) focuses on the structural properties of N,N-dialkylaminobenzamides, including those with configurations similar to the compound . It explores the barriers to rotation around specific bonds, utilizing dynamic 1H NMR spectroscopy, X-ray crystallography, and quantum chemical calculations. This research provides insight into the steric strains and energy barriers affecting such compounds, which are crucial for understanding their reactivity and stability (Karlsen, H., Kolsaker, P., Romming, C., & Uggerud, E., 2002).

Radiolabelling and Imaging

In the development of radiolabelled compounds for imaging, Hamill et al. (1996) discuss the synthesis of nonpeptide angiotensin II antagonists, showcasing the utility of similar chemical structures in creating selective ligands for receptor imaging. These compounds are prepared through methylation of desmethyl phenolic precursors, highlighting the chemical's potential in medical imaging applications (Hamill, T. et al., 1996).

Computational QSAR Analysis

The use of computational QSAR (Quantitative Structure-Activity Relationship) analysis for evaluating the toxicity of compounds, as discussed by Coleman, Tims, and Rathbone (2003), involves a series of N(1)-benzylidene pyridine-2-carboxamidrazone anti-tuberculosis compounds. This study is significant for understanding the toxicological profiles of compounds with similar structures, which can inform safer drug design and environmental toxicity assessments (Coleman, M., Tims, K. J., & Rathbone, D., 2003).

Catalytic Applications

Research by Liu et al. (2014) into 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions underlines the importance of similar compounds in organic synthesis. The study provides insights into the reaction mechanism and the catalyst's recyclability, which is beneficial for developing more efficient and environmentally friendly synthetic methodologies (Liu, Z. et al., 2014).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-4-28-21-13-9-19(10-14-21)23(27)24-17-22(26-15-5-6-16-26)18-7-11-20(12-8-18)25(2)3/h7-14,22H,4-6,15-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOIRFOIHXNNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide

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